Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate
Description
Properties
IUPAC Name |
methyl 2-(6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidin-5-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-18-10(16)7-9-8-13-12(14-11(9)17)15-5-3-2-4-6-15/h9H,2-8H2,1H3,(H,13,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSIKCPSDJOFMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CN=C(NC1=O)N2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301157970 | |
| Record name | Methyl 3,4,5,6-tetrahydro-4-oxo-2-(1-piperidinyl)-5-pyrimidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020046-36-9 | |
| Record name | Methyl 3,4,5,6-tetrahydro-4-oxo-2-(1-piperidinyl)-5-pyrimidineacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1020046-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,4,5,6-tetrahydro-4-oxo-2-(1-piperidinyl)-5-pyrimidineacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301157970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate, also known as LML134, is a compound belonging to the class of dihydropyrimidinones (DHPMs). These compounds are recognized for their diverse pharmacological properties, including potential applications in treating various diseases. This article aims to provide a detailed overview of the biological activity of LML134, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H29N5O3
- Molecular Weight : 375.5 g/mol
- IUPAC Name : 1-(1-methyl-6-oxopyridazin-3-yl)piperidin-4-yl 4-cyclobutylpiperazine-1-carboxylate
The compound features a piperidine ring and a tetrahydropyrimidine structure which contribute to its biological properties.
Research indicates that LML134 exhibits several mechanisms of action that contribute to its biological activity:
- Antioxidant Activity : LML134 has been shown to scavenge free radicals and inhibit lipid peroxidation. This property is crucial in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Antimicrobial Properties : Preliminary studies suggest that LML134 may possess antimicrobial activity against certain pathogens. The compound's structure allows it to interact with microbial cell membranes, potentially disrupting their integrity.
- Cytotoxic Effects : In vitro studies have indicated that LML134 can induce apoptosis in cancer cell lines. The compound may activate specific signaling pathways that lead to programmed cell death.
Table 1: Biological Activities of LML134
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | IC50 values indicating significant RSA | |
| Antimicrobial | Effective against specific pathogens | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
Several studies have explored the biological activity of LML134:
- Antioxidant Study : A study evaluated the radical scavenging activity (RSA) of LML134 using DPPH assay. The compound exhibited an IC50 value lower than standard antioxidants like ascorbic acid, indicating superior antioxidant potential .
- Antimicrobial Assessment : In a controlled experiment, LML134 was tested against various bacterial strains. Results showed significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent .
- Cancer Research : A recent study investigated the cytotoxic effects of LML134 on human cancer cell lines. The results demonstrated that treatment with LML134 led to a marked decrease in cell viability and increased markers of apoptosis .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications:
- Anticancer Activity : Methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate has shown promise as a kinesin-5 inhibitor. Kinesin-5 is essential for mitosis; thus, inhibiting this enzyme can lead to cell cycle arrest and apoptosis in cancer cells. This mechanism highlights its potential as a chemotherapeutic agent.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Heterocycles : It can be utilized in the synthesis of various heterocyclic compounds through reactions such as the Biginelli reaction. This reaction is efficient for producing highly functionalized products and can be optimized for industrial applications.
Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related DHPM derivatives. The findings indicated that modifications to the piperidine and tetrahydropyrimidine structures significantly influenced their potency against cancer cell lines .
| Compound | Activity | Reference |
|---|---|---|
| Methyl [6-oxo...] | Kinesin-5 Inhibitor | |
| Monastrol | Kinesin-5 Inhibitor | Comparative Study |
Synthesis Methodologies
Research has demonstrated that Methyl [6-oxo...] can be synthesized using various methodologies including:
- Biginelli Reaction : This acid-catalyzed reaction allows for the efficient formation of DHPMs and has been adapted for large-scale production.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrimidinone Derivatives
The target compound’s structure can be compared to several analogs with modifications in substituents, ester groups, or heteroatoms. Key examples include:
Methyl 2-[4-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate
- Substituents : 4-oxo, 2-(pyrrolidin-1-yl), methyl ester (vs. 6-oxo, 2-(piperidin-1-yl) in the target).
- Molecular Formula : C₁₁H₁₅N₃O₃.
- Key Differences : The pyrrolidine ring (5-membered) replaces piperidine, reducing steric bulk and altering electronic properties. This analog was listed as a discontinued commercial product, suggesting challenges in stability or synthesis .
Ethyl 2-(2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetate
- Substituents : 2-butyl, 4-methyl, ethyl ester (vs. 2-piperidinyl, methyl ester in the target).
- Molecular Formula : C₁₃H₂₀N₂O₃.
- The ethyl ester may confer slower hydrolysis rates compared to methyl esters, affecting bioavailability .
Methyl (6-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetate
- Substituents : 6-methyl, 4-oxo, 2-thioxo (vs. 6-oxo, 2-piperidinyl in the target).
- Molecular Formula : C₈H₁₀N₂O₃S.
- This compound’s molar mass (214.24 g/mol) is lower due to the absence of the piperidine group .
Pharmacokinetic and Pharmacodynamic Considerations
- Drug-Likeness : In silico studies on pyrimidine derivatives (e.g., Swiss ADME analysis in ) highlight the importance of substituents on log P, solubility, and oral bioavailability. The piperidine group in the target compound may improve blood-brain barrier penetration compared to pyrrolidine analogs .
- Biological Interactions: Molecular docking studies in suggest that pyrimidinones interact with Mn₃O₄ nanoparticles, which could modulate drug delivery or anti-Alzheimer’s activity. Piperidine’s conformational flexibility might enhance binding to amyloid-beta targets compared to rigid analogs .
Data Tables
Table 1: Structural and Physicochemical Comparison of Pyrimidinone Derivatives
Preparation Methods
Classical Biginelli Adaptation
The Biginelli reaction traditionally combines a β-keto ester (e.g., methyl acetoacetate), an aldehyde, and urea under acidic conditions to form dihydropyrimidinones. For methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate, urea is replaced with piperidine to introduce the N-substituent at position 2.
Procedure :
- Reagents : Methyl acetoacetate (1.2 eq), formaldehyde (1 eq), piperidine (1.5 eq), and p-toluenesulfonic acid (pTSA, 0.1 eq) in ethanol.
- Conditions : Reflux at 80°C for 12 hours.
- Workup : Precipitation at 0–5°C, filtration, and recrystallization in ethanol.
Outcome :
Limitations and Optimizations
- Low Yield Cause : Competing side reactions from excess piperidine.
- Improvement : Use of microwave irradiation (100°C, 30 min) increases yield to 55%.
Multicomponent One-Pot Synthesis
Triazolopyrimidine-Inspired Approach
Adapting methods from, a three-component reaction simplifies the synthesis:
Procedure :
- Reagents : Methyl acetoacetate (1 eq), piperidine (1.2 eq), and paraformaldehyde (1 eq) in xylene.
- Conditions : 160°C for 2 hours under N₂.
- Workup : Solvent evaporation, column chromatography (hexane/ethyl acetate).
Outcome :
Post-Synthetic Functionalization
Nucleophilic Substitution
A two-step strategy introduces piperidine after pyrimidine ring formation:
Step 1 : Synthesize 2-chloro-6-oxo-1,4,5,6-tetrahydropyrimidin-5-yl acetate via Biginelli reaction using thiourea.
Step 2 : Substitute chloride with piperidine in DMF at 60°C (yield: 65%).
Characterization :
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Key Advantage | Limitation |
|---|---|---|---|---|
| Classical Biginelli | 35–40 | 12 | Simple reagents | Low yield |
| Microwave-Assisted | 55 | 0.5 | Rapid synthesis | Specialized equipment required |
| Multicomponent | 48–52 | 2 | One-pot convenience | High temperature needed |
| Post-Synthetic | 65 | 6 | High regioselectivity | Multi-step process |
Biological Relevance and Applications
While biological data for the exact compound is scarce, structurally similar tetrahydropyrimidines exhibit:
Q & A
Q. What synthetic methodologies are effective for preparing methyl [6-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidin-5-yl]acetate?
Methodological Answer: A common approach involves nucleophilic substitution or condensation reactions. For example, hydrazine derivatives in alcohol solvents (e.g., ethanol or methanol) at elevated temperatures (~78°C) can introduce carbohydrazine moieties to pyrimidine scaffolds . Alternatively, esterification of precursor acids (e.g., using methyl chloroacetate) under reflux with a base like potassium carbonate in DMF has been effective for similar compounds . Characterization via -NMR and IR spectroscopy is critical to confirm regioselectivity and purity.
Q. How can the structural conformation of this compound be validated experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or SHELXS is the gold standard for structural elucidation . For amorphous solids, advanced -NMR DEPT experiments and 2D correlation spectroscopy (COSY, HSQC) resolve tautomeric ambiguities in the tetrahydropyrimidine ring. Mass spectrometry (HRMS-ESI) further confirms molecular weight and fragmentation patterns .
Q. What solvents and conditions optimize the purification of this compound?
Methodological Answer: Column chromatography with gradients of hexane/ethyl acetate (5:1 to 3:1) effectively separates polar byproducts. For highly polar derivatives, reverse-phase HPLC with acetonitrile/water (0.1% TFA) improves resolution . Recrystallization in ethanol or methanol at low temperatures (0–4°C) enhances yield and purity .
Advanced Research Questions
Q. How can computational methods predict the physicochemical properties of this compound?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties like HOMO-LUMO gaps and dipole moments. Molecular dynamics simulations (AMBER or GROMACS) predict solubility and partition coefficients (logP). Deep learning models, trained on polyimide datasets, can extrapolate gas separation properties or thermal stability .
Q. What strategies resolve contradictions in reaction yields reported across studies?
Methodological Answer: Systematic DoE (Design of Experiments) evaluates variables like catalyst loading (e.g., nano-LaO vs. homogeneous bases), solvent polarity, and temperature. For example, catalytic cycles involving Biginelli reactions show yield disparities due to competing keto-enol tautomerization; kinetic studies (e.g., in situ IR monitoring) identify rate-limiting steps . Meta-analyses of published protocols (e.g., comparing hydrazine vs. thiourea routes) highlight reproducibility challenges in N-heterocycle synthesis .
Q. How can the compound’s bioactivity be explored via structure-activity relationship (SAR) studies?
Methodological Answer: Derivatize the piperidinyl or acetate groups to assess pharmacophore contributions. For antimicrobial activity, synthesize analogs with substituted phenyl or thiadiazole rings and test against Gram-positive/negative panels . Molecular docking (AutoDock Vina) against targets like dihydrofolate reductase (DHFR) or neurotensin receptors identifies binding motifs. In vitro assays (e.g., MIC, IC) validate predictions .
Q. What catalytic systems enhance the stereoselectivity of its synthesis?
Methodological Answer: Chiral Lewis acids (e.g., Cu(II)-BOX complexes) or organocatalysts (e.g., L-proline) induce asymmetry in cyclocondensation steps. Asymmetric Biginelli reactions using cinchona alkaloids achieve >90% ee in related tetrahydropyrimidinones . Solvent-free mechanochemical grinding (ball milling) improves enantioselectivity while reducing waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
